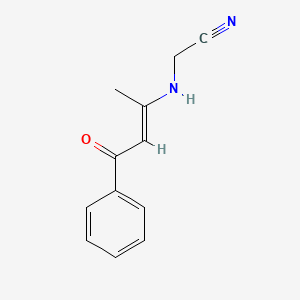

2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile

Overview

Description

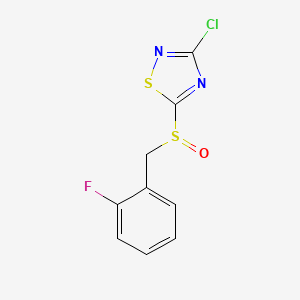

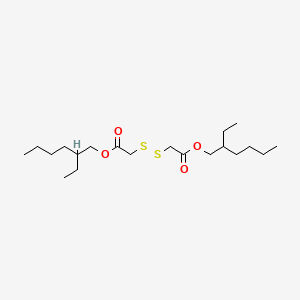

“2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile” is a chemical compound with the molecular formula C12H12N2O . It is a complex organic compound that has potential applications in various fields .

Molecular Structure Analysis

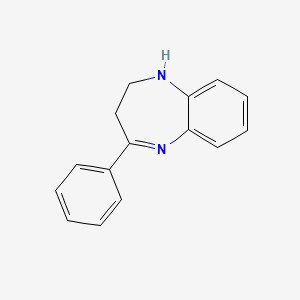

The molecular structure of this compound involves significant delocalization of π-electron density . An intra-molecular N-H⋯O hydrogen bond involving the benzoyl O atom and leading to an S (6) motif is formed .Physical And Chemical Properties Analysis

This compound has a molecular weight of 547.6 g/mol . It has a topological polar surface area of 84.9 Ų and a complexity of 841 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 14 .Scientific Research Applications

Oxidative Cyclization Techniques

A study described the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to produce 2-(3-oxoindolin-2-ylidene)acetonitriles, highlighting a method that facilitates the preparation of complex molecules through nucleophilic intramolecular cyclization combined with the oxidation of the aniline moiety. This process notably improves yields and broadens reaction scopes, which can be essential for synthesizing derivatives of 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile with specific functionalities (Aksenov et al., 2022).

Synthesis of Heterocyclic Derivatives

Another research focus is on the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, which has been applied to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method is characterized by good yields, high selectivity, and the use of low catalyst loading, demonstrating a versatile approach to generating heterocyclic compounds that may include structures related to this compound (Reddy et al., 2012).

Electrosynthesis Applications

The electrochemical behavior of related compounds in acetonitrile has been explored, providing insights into the oxidation processes of aromatic amino compounds. Such studies offer a foundation for understanding the electrochemical properties of this compound and its derivatives, which could lead to applications in material science or synthetic methodology development (Schwarz et al., 2003).

Antitumor Activity of Derivatives

The synthesis and evaluation of fused heterocyclic derivatives originating from reactions involving compounds like this compound have demonstrated significant anti-tumor activities. This underscores the potential of such compounds in medicinal chemistry, particularly in designing new therapeutic agents (Wardakhan et al., 2011).

Advanced Materials and Sensing

Research into novel fluorescent chemosensors based on imidazole derivatives has shown the potential for this compound-related structures to function in ion recognition and sensing. This application is particularly relevant in the development of new materials for detecting environmentally and biologically important ions (Esteves et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile, also known as 2-[(1-methyl-3-oxo-3-phenyl-1-propenyl)amino]acetonitrile, is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway .

Mode of Action

The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction results in the disruption of the menaquinone biosynthesis pathway, which is essential for bacterial growth and survival.

Biochemical Pathways

The affected biochemical pathway is the menaquinone (MK) biosynthesis pathway . Menaquinone, also known as vitamin K2, is a crucial component of the bacterial electron transport chain. By inhibiting MenB, the compound disrupts this pathway, leading to a decrease in bacterial energy production and growth.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and survival. By disrupting the menaquinone biosynthesis pathway, the compound decreases bacterial energy production, leading to a decrease in bacterial growth and survival .

properties

IUPAC Name |

2-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10(14-8-7-13)9-12(15)11-5-3-2-4-6-11/h2-6,9,14H,8H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXWNHJYEZSWDC-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=CC=C1)/NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)

![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)